![molecular formula C16H18N4O5S B2884508 N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 449784-05-8](/img/structure/B2884508.png)
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrazole, a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The other functional groups attached to this ring would determine the specific properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of functional groups, the degree of conjugation in the molecule, and the overall molecular size and shape .Applications De Recherche Scientifique
Neuroprotective Studies
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide, and similar compounds, have been studied for their neuroprotective properties. Research conducted on nitrones like α-phenyl-N-tert-butyl nitrone (PBN), S-PBN, and NXY-059, which are structurally related to the compound , shows their effectiveness in various rodent models for neuroprotection. These nitrones have demonstrated the capability to form radical adducts and prevent salicylate oxidation, indicating their potential in treating neurological conditions (Maples, Ma, & Zhang, 2001).
Spectroscopic and Structural Characterization
The spectroscopic and structural characteristics of compounds like N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide are crucial for understanding their applications in scientific research. Studies involving the synthesis and characterization of similar p-nitrobenzamide compounds have provided insights into their molecular geometries and vibrational frequencies. These characteristics are determined using techniques like density functional theory (DFT), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) (Arslan, Kazak, & Aydın, 2015).
Antimicrobial Activity
Certain derivatives of N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide, specifically N-(pyrazol-5-yl)-2-nitrobenzamides, have been investigated for their antimicrobial properties. These compounds, when subjected to specific chemical reactions, exhibit varying chemical behaviors based on their substitution patterns. Their "in vitro" growth inhibitory activity against various microorganisms like Candida albicans and Escherichia coli has been evaluated, showing potential in antimicrobial applications (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).
Mécanisme D'action
Target of Action
The primary target of this compound is a serine/threonine kinase , which is an essential component of the MAP kinase signal transduction pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and stress response.
Mode of Action
The compound interacts with its target through key structural elements. An aromatic ring attached to the N-2 of the pyrazole nucleus provides important pi-CH (2) interactions with the kinase . This interaction likely influences the compound’s ability to bind to the kinase and exert its effects.
Biochemical Pathways
The compound’s interaction with the serine/threonine kinase can affect the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, influencing gene expression and cellular responses.
Result of Action
The compound’s action on the serine/threonine kinase within the MAP kinase pathway can lead to changes in cellular processes such as growth and differentiation. In a study, similar compounds showed anti-inflammatory effects through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage .
Action Environment
The environment in which the compound acts can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to interact with its target and exert its effects. For instance, Nitric oxide (NO) can act as an anti-inflammatory agent under physiological environment but acts as a pro-inflammatory mediator under pathological environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-16(2,3)19-14(11-8-26(24,25)9-12(11)18-19)17-15(21)10-6-4-5-7-13(10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWNFDINXCNBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

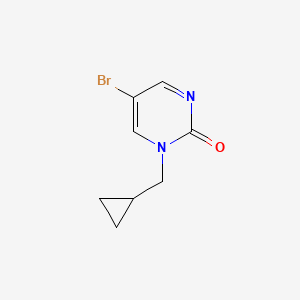
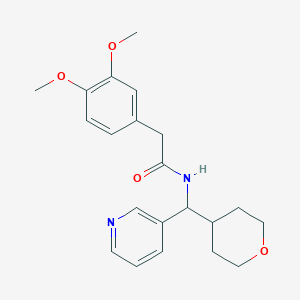
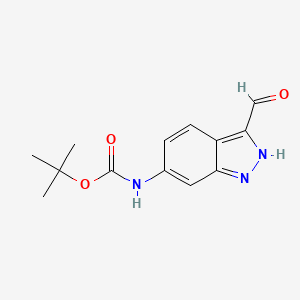
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-cyanophenyl)benzoate](/img/structure/B2884428.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2884435.png)

![Methyl 5-ethyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2884440.png)
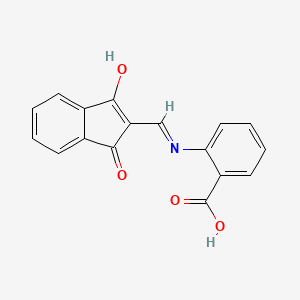
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-methyl-3,5-dinitrobenzenesulfonamide](/img/structure/B2884442.png)
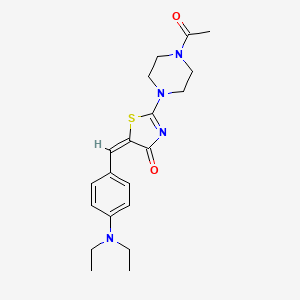
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2884444.png)

![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-propan-2-ylurea](/img/structure/B2884447.png)